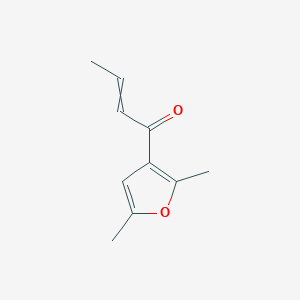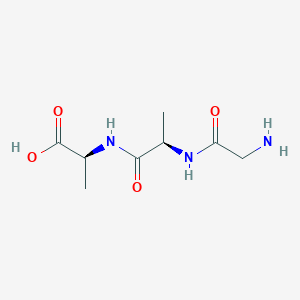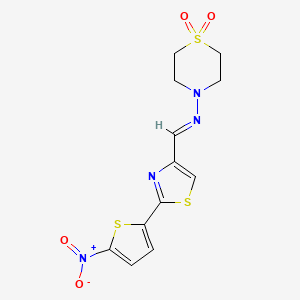
1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is characterized by the presence of a furan ring substituted with two methyl groups and a butenone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3-acetyl-2,5-dimethylfuran with an appropriate aldehyde in the presence of a base such as sodium hydroxide (NaOH) in ethanol. The reaction is typically carried out at room temperature, and the product is obtained in high yield after purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Claisen-Schmidt condensation remains a fundamental approach for synthesizing chalcones on a larger scale due to its simplicity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under controlled conditions.
Major Products
Oxidation: Epoxides or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s furan ring and butenone moiety allow it to participate in electron transfer reactions, making it a potential candidate for photophysical applications. Additionally, its ability to undergo electrophilic substitution reactions enables it to interact with biological macromolecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,5-Dimethylfuran-3-yl)prop-2-en-1-one: Similar structure but with a prop-2-en-1-one moiety instead of but-2-en-1-one.
1-(2,5-Dimethylfuran-3-yl)ethanone: Lacks the extended conjugation present in the but-2-en-1-one derivative.
1-(2,5-Dimethylfuran-3-yl)butan-1-one: Contains a saturated butan-1-one moiety instead of the unsaturated but-2-en-1-one.
Uniqueness
1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one is unique due to its extended conjugation system, which enhances its photophysical properties and makes it suitable for applications in optoelectronics and material sciences .
Eigenschaften
CAS-Nummer |
57248-20-1 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
1-(2,5-dimethylfuran-3-yl)but-2-en-1-one |
InChI |
InChI=1S/C10H12O2/c1-4-5-10(11)9-6-7(2)12-8(9)3/h4-6H,1-3H3 |
InChI-Schlüssel |
SQLVCYUAUHRKRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)C1=C(OC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


arsanium bromide](/img/structure/B14625911.png)
![2-[2-(Thiophen-2-yl)propyl]benzonitrile](/img/structure/B14625913.png)
![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)



![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)

![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)


![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)

